molecular formula C7H8BClO2 B068512 4-Chloro-3-methylphenylboronic acid CAS No. 161950-10-3

4-Chloro-3-methylphenylboronic acid

Cat. No. B068512
M. Wt: 170.4 g/mol
InChI Key: UZDPQDBLCJDUAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-methylphenylboronic acid and its derivatives involves several key steps, including halogenation, boronation, and catalytic reactions. For instance, the synthesis of related boronic acids has been achieved through reactions involving palladium-catalyzed conditions and the use of diborane or catecholborane for the production of arylboronic acids in high yield (Hylarides et al., 1989).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction methods, have revealed detailed insights into the crystal structures of boronic acids. For example, studies on 4-halophenylboronic acids have shown that these molecules can adopt various conformations and form three-dimensional structures with channels occupied by water molecules, demonstrating the significance of O−H···O interactions and the role of halogen interactions in crystal packing (Shimpi et al., 2007).

Chemical Reactions and Properties

4-Chloro-3-methylphenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is fundamental for constructing biaryls, an essential framework in organic chemistry and pharmaceuticals. The ortho-substituent of boronic acids has been shown to play a crucial role in facilitating dehydrative amidation reactions between carboxylic acids and amines, highlighting the compound's utility in organic synthesis (Wang et al., 2018).

Physical Properties Analysis

The physical properties, including vibrational spectra of 4-Chloro-3-methylphenylboronic acid and its analogs, have been studied through experimental and theoretical methods. Investigations into 4-chloro- and 4-bromophenylboronic acids using Raman and FTIR spectroscopy, complemented by DFT calculations, offer insights into their stable conformations and the vibrational modes characteristic of these compounds (Kurt, 2009).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-methylphenylboronic acid, including its reactivity and interaction with various ligands, are crucial for its application in synthesis and material science. For example, the ability of boronic acids to form complexes with polyols through specific interactions is fundamental to understanding their chemical behavior and potential applications in creating new materials and catalysts (Pizer & Tihal, 1992).

Scientific Research Applications

  • Crystal Structures and Supramolecular Architecture : 4-Chloro-3-methylphenylboronic acid has been studied for its crystal structures and supramolecular architecture, highlighting its interactions and conformations in different hydrated structures (Shimpi, Seethalekshmi, & Pedireddi, 2007).

  • Vibrational Spectra Analysis : The vibrational spectra of 4-Chloro-3-methylphenylboronic acid have been analyzed through experimental and theoretical methods, providing insights into its structural and spectroscopic properties (Kurt, 2009).

  • Cross-Coupling Reactions : It has been used in various cross-coupling reactions, such as the Suzuki–Miyaura reaction, demonstrating its utility in synthesizing biaryls and heterobiaryls in aqueous and aerobic conditions (Nájera, Gil-Moltó, & Karlström, 2004).

  • Antimalarial Activity : Compounds synthesized from 4-Chloro-3-methylphenylboronic acid have shown potential antimalarial activity, highlighting its relevance in medicinal chemistry (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

  • Fluorescence Quenching Mechanisms : Studies on the fluorescence quenching mechanisms of boronic acid derivatives have included 4-Chloro-3-methylphenylboronic acid, providing insights into its photophysical properties (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Pharmacological Aspects : The pharmacological aspects of derivatives synthesized from 4-Chloro-3-methylphenylboronic acid have been explored, showing potential in various bioactivities (Ikram et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

(4-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDPQDBLCJDUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396392
Record name 4-CHLORO-3-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenylboronic acid

CAS RN

161950-10-3
Record name 4-CHLORO-3-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-3-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Heightman, JF Callahan, E Chiarparin… - Journal of medicinal …, 2019 - ACS Publications
The KEAP1–NRF2-mediated cytoprotective response plays a key role in cellular homoeostasis. Insufficient NRF2 signaling during chronic oxidative stress may be associated with the …
Number of citations: 60 pubs.acs.org

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